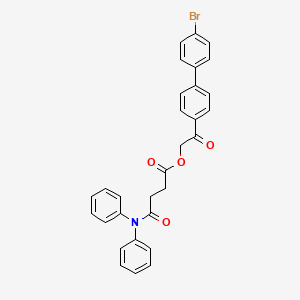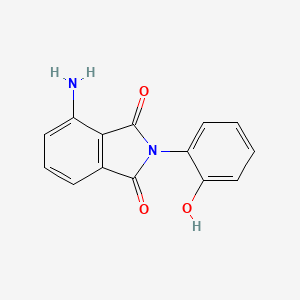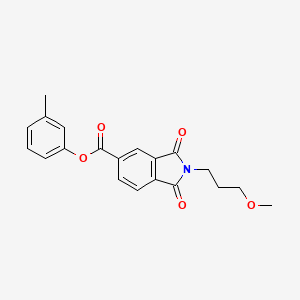
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an organoboron compound . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may yield reduced quinoline derivatives. Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.
科学研究应用
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and mechanisms of action.
Medicine: Due to its potential biological activities, this compound may be explored for drug development. Quinoline derivatives have been used in the treatment of malaria, cancer, and other diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In biological systems, quinoline derivatives often interact with DNA, enzymes, and other molecular targets. For example, they may intercalate into DNA, inhibiting DNA replication and transcription. They may also inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition.
相似化合物的比较
Similar Compounds
2-Bromo-4,6-dimethylaniline: This compound is structurally similar and can undergo similar chemical reactions.
6-Bromo-2-chloroquinoline: Another quinoline derivative with similar chemical properties.
Thiazole derivatives: These compounds share some structural similarities and biological activities with quinoline derivatives.
Uniqueness
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C24H17Br2NO2 |
|---|---|
分子量 |
511.2 g/mol |
IUPAC 名称 |
(2,3-dimethylphenyl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H17Br2NO2/c1-14-4-3-5-23(15(14)2)29-24(28)20-13-22(16-6-8-17(25)9-7-16)27-21-11-10-18(26)12-19(20)21/h3-13H,1-2H3 |
InChI 键 |
DVROXAPRTAOGMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B12471612.png)


![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12471626.png)
![4-methyl-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12471628.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471633.png)

![2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12471648.png)
![(3Z)-5-methyl-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12471653.png)
![4-[1-(3-Chlorobenzamido)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino]-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B12471656.png)

![1-(3-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}propyl)pyrrolidin-2-one](/img/structure/B12471666.png)
![N-(2-bromophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12471667.png)
